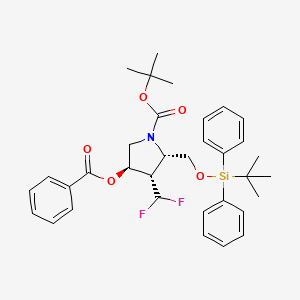
(2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the benzoyloxy and difluoromethyl groups. The tert-butyldiphenylsilyl group is then added to protect the hydroxyl group during subsequent reactions. The final step involves the formation of the carboxylate ester.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for scalability and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features may enable it to bind to specific proteins or nucleic acids, providing insights into molecular recognition and binding mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets may lead to the development of new drugs or diagnostic agents.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, such as the development of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of (2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structural features enable it to fit into binding sites, facilitating interactions that result in biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4R)-tert-Butyl 4-(hydroxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
- (2S,3S,4R)-tert-Butyl 4-(methoxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
- (2S,3S,4R)-tert-Butyl 4-(acetoxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of (2S,3S,4R)-tert-Butyl 4-(benzoyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate lies in its combination of functional groups and stereochemistry The presence of the benzoyloxy group, difluoromethyl group, and tert-butyldiphenylsilyl-protected hydroxyl group provides a distinct set of chemical properties that differentiate it from similar compounds
Properties
Molecular Formula |
C34H41F2NO5Si |
|---|---|
Molecular Weight |
609.8 g/mol |
IUPAC Name |
tert-butyl (2S,3S,4R)-4-benzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3-(difluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H41F2NO5Si/c1-33(2,3)42-32(39)37-22-28(41-31(38)24-16-10-7-11-17-24)29(30(35)36)27(37)23-40-43(34(4,5)6,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21,27-30H,22-23H2,1-6H3/t27-,28+,29+/m1/s1 |
InChI Key |
PYMMPVAYGZWPSQ-ULNSLHSMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H]([C@H]1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C(F)F)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C(F)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




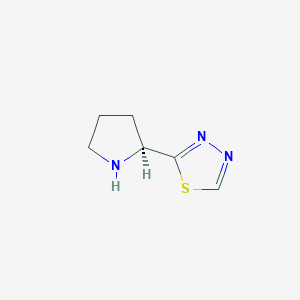
![4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099567.png)
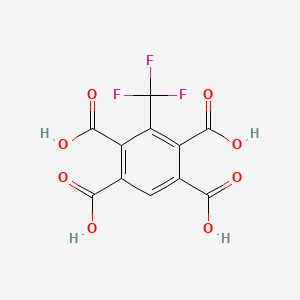
![5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13099577.png)
![ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate](/img/structure/B13099580.png)
![Imidazo[1,5-a][1,3,5]triazine](/img/structure/B13099584.png)
![3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B13099602.png)

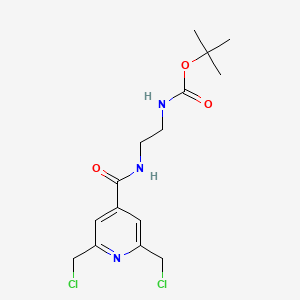
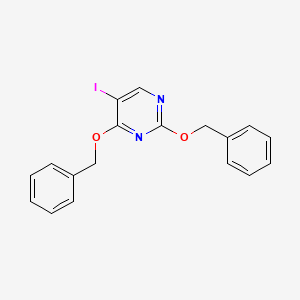
![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)
![(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol](/img/structure/B13099622.png)
